羧基硒醇

描述

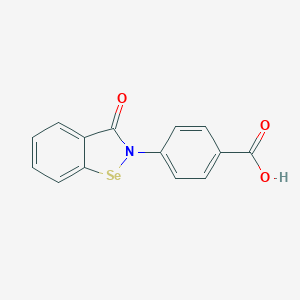

Carboxyebselen is a potent and selective inhibitor of endothelial nitric oxide synthase (eNOS) . It is also known by other names such as HOOC-Ebs, Carboxyl-ebselen, NSC639765, and 2-(4-Carboxyphenyl)-1,2-benzisoselenazol-3(2H)-one .

Molecular Structure Analysis

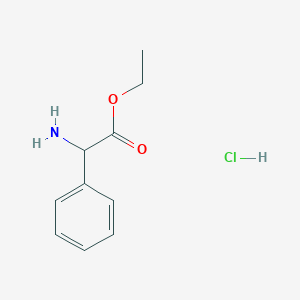

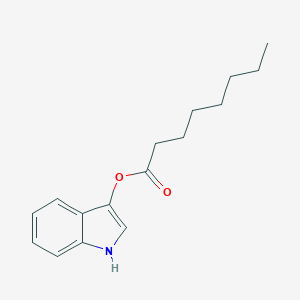

Carboxyebselen has a molecular formula of C14H9NO3Se and a molecular weight of 318.20 . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Carboxyebselen molecule . It contains a total of 30 bonds, including 21 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

Carboxyebselen, a derivative of Ebselen, inhibits NOS present in enzymatic preparations from bovine endothelium, porcine cerebella, and murine spleen . It is both more potent and more selective for the constitutive endothelial NOS than Ebs .Physical And Chemical Properties Analysis

Carboxyebselen has a chemical formula of C14H9NO3Se and an exact mass of 318.97 . Its elemental analysis shows that it contains C (52.85%), H (2.85%), N (4.40%), O (15.08%), and Se (24.82%) . It is soluble in DMSO .科学研究应用

生物催化和酶促应用

广泛分布于细菌、真菌和植物中的羧酸还原酶 (CAR) 在生物催化中备受关注,为更绿色和可持续的合成工艺的进步做出了贡献。这些酶可以有效且选择性地将一系列羧酸底物还原为相应的醛,而使用化学方法进行这种转化具有挑战性 (Qu 等人,2018)。类似地,CAR 被认为是将羧酸选择性一步还原为醛的有价值的催化剂,在各种合成工艺中具有潜在应用,包括为香料和香精行业制备醛 (Winkler,2018).

环境和生物技术影响

羧化富勒烯在纳米技术、纳米材料和生物纳米医学中具有潜在应用。这些化合物的物理化学性质,以及它们作为聚电解质的纳米改性剂以及在医药和农业中的应用,突出了它们在科学和技术中的重要性 (Semenov 等人,2017).

微生物途径和碳循环

羧化酶是生物圈中的关键酶,催化无机碳 (CO2) 的固定,并在自养、碳同化和其他微生物途径中发挥着至关重要的作用。这些酶也有望在未来用于合成生物学中,例如将二氧化碳转化为有价值的化合物并生产新型抗生素 (Erb,2011).

抗血栓和抗菌涂层

已经开发出一种基于羧基硒醇的逐层薄膜,通过组装固定了羧基硒醇的聚乙烯亚胺和海藻酸盐来制备,具有潜在的抗血栓和抗菌应用。该薄膜可以从内源性 S-亚硝基硫醇产生一氧化氮,并减少活菌表面附着,证明了其在生物医学器械表面的适用性 (Cai 等人,2011).

作用机制

未来方向

While specific future directions for Carboxyebselen are not mentioned in the resources, it is part of a class of compounds that are currently under clinical trials for the prevention and treatment of various disorders such as cardiovascular diseases, arthritis, stroke, atherosclerosis, and cancer . As with all research compounds, further studies are needed to fully understand its potential therapeutic applications.

属性

IUPAC Name |

4-(3-oxo-1,2-benzoselenazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3Se/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEPTYDLLXMPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165469 | |

| Record name | Carboxyebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxyebselen | |

CAS RN |

153871-75-1 | |

| Record name | Carboxyebselen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153871751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)